Boc-Gly-Gly-Leu-pNA

描述

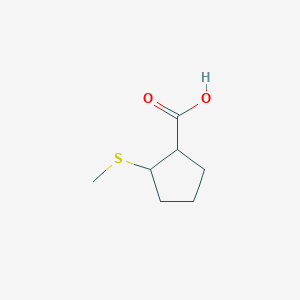

“Boc-Gly-Gly-Leu-pNA” is a biochemical compound with the CAS number 98210-71-0 . It is also known as “Boc-Leu-Gly-Arg-pNA”, “Boc-Leu-Gly-Arg-p-Nitroanilide”, and "Tertbutyloxycarbonyl-Leu-Gly-Arg-p-Nitroanilide" . This compound is used as a chromogenic substrate for the detection of bacterial endotoxins . Upon enzymatic cleavage by endotoxin-induced amidases, p-nitroanilide (pNA) is released, which can be quantified by colorimetric detection at 405 nm as a measure of endotoxin levels .

Synthesis Analysis

The synthesis of “this compound” is typically performed by automated solid phase methods, similar to the synthesis of DNA and RNA oligonucleotides . The carboxylic acid is first activated with a benzotriazole urea salt, which is then combined with HOBt and diimide to produce a hydroxybenzotriazole ester .Molecular Structure Analysis

The molecular formula of “this compound” is C25H40N8O7 . The InChi Code is "InChI=1S/C25H40N8O7.C2H4O2/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39;1-2(3)4/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H3,(H,3,4)/t18-,19-;/m1./s1" .Chemical Reactions Analysis

“this compound” is used as a substrate in the Limulus amebocyte lysate (LAL) assay, a method for detecting bacterial endotoxins . The endotoxin activates a cascade reaction of zymogens contained in the LAL to generate p-nitroaniline (pNA), which is then electrochemically detected by differential pulse voltammetry (DPV) .Physical And Chemical Properties Analysis

“this compound” is a solid compound with a formula weight of 624.7 . . It is soluble in DMF (10 mg/ml), DMSO (15 mg/ml), and Ethanol (15 mg/ml) . The λmax values are 202, 222, 312 nm .科学研究应用

构象研究和结构分析

- 研究表明,某些肽,包括与Boc-Gly-Gly-Leu-pNA类似的序列,有利于分子内氢键稳定的构象。例如,已经发现Boc-Leu-Aib-Gly-Leu-Aib-OMe和Boc-Gln-Aib-Leu-Aib-Gly-Leu-Aib-OBz等肽采用高度折叠的、主要是310螺旋构象,由几个分子内氢键稳定(Iqbal & Balaram, 1981)。

合成肽片段和类似物

- 已探索与弹性蛋白(一种对脊椎动物组织弹性至关重要的蛋白质)有关的包括Boc-Gly-Gly-Leu序列在内的肽的合成和表征。这些研究涉及创建各种肽和多肽,有助于更好地理解弹性蛋白的结构和功能(Guantieri et al., 1990)。

分子力学和动力学研究

- 对具有Boc-Gly-Leu-Gly等序列的肽的研究涉及分子力学计算,以确定这些肽的低能构象。这种理论构象研究有助于理解这些肽的分子行为和潜在应用(Villani & Tamburro, 1992)。

对β发夹和螺旋形成的见解

- 对合成肽的研究,例如Boc-Leu-Val-Val-D-Pro-Gly-Leu-Val-Val-OMe,提供了对肽中β发夹和螺旋结构形成的见解。这些研究对于理解蛋白质折叠和设计新的蛋白质结构非常重要(Das, Shankaramma, & Balaram, 2001)。

肽键修饰及其影响

- 已进行具有修饰的肽键的肽(例如Boc-Pro-Leu-Ψ(NH-SO2)-Gly-NH2)的合成,以了解这些修饰对肽结构和功能的影响。此类研究对于设计具有特定性质和功能的肽至关重要(Zecchini et al., 1991)。

溶剂诱导的构象转变

- 对溶剂对肽构象的影响的研究表明,某些肽可以根据溶剂发生显着的构象转变。这在对Boc-Leu-Val-Val-Aib-Gly-Leu-Val-Val-OMe等肽的研究中得到例证,这些肽在具有不同氢键能力的溶剂中采用不同的构象(Awasthi et al., 2001)。

作用机制

Target of Action

Boc-Gly-Gly-Leu-pNA is primarily targeted towards bacterial endotoxins . Endotoxins are part of the outer membrane of the cell wall of Gram-negative bacteria. They play a crucial role in bacterial infection and inflammation .

Mode of Action

This compound acts as a chromogenic substrate for endotoxins . Upon enzymatic cleavage by endotoxin-induced amidases, p-nitroanilide (pNA) is released . This release can be quantified by colorimetric detection at 405 nm, serving as a measure of endotoxin levels .

Biochemical Pathways

The action of this compound affects the biochemical pathways related to bacterial endotoxins. The enzymatic cleavage of the compound by endotoxin-induced amidases leads to the release of p-nitroanilide . This process can be used to monitor the presence and quantity of endotoxins, thereby providing insights into the biochemical pathways affected by bacterial infections.

Pharmacokinetics

As a chromogenic substrate, it is expected to have good bioavailability in the context of laboratory assays for endotoxins .

Result of Action

The primary result of the action of this compound is the generation of a colorimetric signal corresponding to the level of endotoxins present . This allows for the quantification of endotoxins, contributing to the understanding of bacterial infections and inflammation.

安全和危害

未来方向

The future directions of “Boc-Gly-Gly-Leu-pNA” could involve its use in the development of compact, low-cost, and easy-to-use sensors for on-site monitoring of potentially contaminated medical supplies, including dialysis fluid, transplanted tissue, and culture medium for assisted reproduction .

Relevant Papers One of the key papers related to “this compound” is “Chromogenic substrates for horseshoe crab clotting enzyme. Its application for the assay of bacterial endotoxins” by Iwanaga et al., published in Haemostasis in 1978 . This paper discusses the use of “this compound” as a substrate in the LAL assay for the detection of bacterial endotoxins .

属性

IUPAC Name |

tert-butyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O7/c1-13(2)10-16(19(29)24-14-6-8-15(9-7-14)26(31)32)25-18(28)12-22-17(27)11-23-20(30)33-21(3,4)5/h6-9,13,16H,10-12H2,1-5H3,(H,22,27)(H,23,30)(H,24,29)(H,25,28)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTHNFIJCQMQOR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)

![(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1529397.png)

![1,9-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1529400.png)